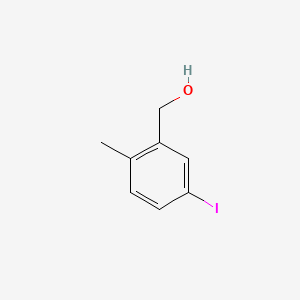

(5-Iodo-2-methylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-iodo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEQOCDUTRABFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (5-Iodo-2-methylphenyl)methanol (CAS No. 1260242-01-0)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (5-Iodo-2-methylphenyl)methanol, a key intermediate in various synthetic applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential relevance in biological systems.

Chemical Identity and Properties

This compound, also known as 5-iodo-2-methylbenzyl alcohol, is a substituted aromatic alcohol. Its chemical structure features a benzene ring substituted with an iodine atom, a methyl group, and a hydroxymethyl group.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value | Source |

| CAS Number | 1260242-01-0 | Doron Scientific |

| Molecular Formula | C₈H₉IO | Doron Scientific |

| Molecular Weight | 248.06 g/mol | Doron Scientific |

| Appearance | White powder | RongNa Biotechnology Co.,Ltd. |

| Purity | ≥97% | AOTU Chemical Valley |

| SMILES | OCc1cc(I)ccc1C | Doron Scientific |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 5-iodo-2-methylbenzaldehyde. A general and reliable method for this transformation is the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 5-Iodo-2-methylbenzaldehyde

This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol.

Materials:

-

5-Iodo-2-methylbenzaldehyde

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde) and cool the solution in an ice bath to 0 °C with stirring.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water to the flask.

-

Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

While specific studies on the biological activity of this compound are not prominent in the current literature, the broader class of benzyl alcohol derivatives has been investigated for various biological effects. For instance, certain substituted benzyl alcohols have demonstrated anticancer activity by modulating key signaling pathways.

One such example is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a marine-derived compound, which has been shown to exhibit anticancer properties in human glioblastoma cells. DHMBA was found to suppress cancer cell proliferation by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth and survival. Concurrently, it upregulates tumor suppressor proteins like p53 and p21.

Diagram 2: Generalized Signaling Pathway Potentially Modulated by Substituted Benzyl Alcohols

Caption: Hypothesized modulation of cancer signaling pathways.

Given the structural similarities, it is plausible that this compound could be a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of the iodine atom offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. Researchers in drug development may find this compound to be a useful starting material for exploring new chemical space in the search for modulators of these and other critical biological pathways. Further investigation is warranted to elucidate the specific biological activities of this compound.

References

(5-Iodo-2-methylphenyl)methanol physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide comprehensive information on the physical properties of the chemical compound (5-Iodo-2-methylphenyl)methanol. A thorough search of available scientific literature, chemical databases, and supplier specifications has been conducted to compile this document. However, it is critical to note that detailed experimental data on the physical properties of this specific isomer are exceptionally scarce in publicly accessible resources. Much of the available information pertains to related isomers or more complex molecules containing the (5-iodo-2-methylphenyl)methyl moiety.

Chemical Identity

-

Name: this compound

-

Synonyms: 5-Iodo-2-methylbenzyl alcohol

-

Molecular Formula: C₈H₉IO

-

Molecular Weight: 248.06 g/mol

-

Structure:

Physical Properties

A comprehensive search for quantitative physical property data for this compound yielded limited specific values. The table below summarizes the available information, which is largely based on data for isomeric compounds or is computationally predicted. Researchers should use these values with caution and are advised to determine them experimentally for any critical applications.

| Property | Value | Source and Remarks |

| CAS Number | Not definitively assigned | While CAS number 220991-50-4 is associated with "(2-iodo-5-Methylphenyl)Methanol" by some suppliers, a specific and verified CAS number for the 5-iodo-2-methyl isomer is not consistently reported in major chemical databases. |

| Melting Point | Data not available | Experimental data for this specific isomer is not available in the searched literature. |

| Boiling Point | Data not available | Experimental data for this specific isomer is not available in the searched literature. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO, based on the properties of similar aromatic alcohols. |

| Density | Data not available | Experimental data for this specific isomer is not available in the searched literature. |

| pKa | Data not available | The acidic proton is on the hydroxyl group. The pKa is expected to be similar to that of other benzyl alcohols. |

Note: The lack of specific experimental data necessitates that the above table remains largely unpopulated. It is recommended that these properties be determined experimentally.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. Standard methodologies for determining melting point, boiling point, and solubility would be applicable.

-

Melting Point Determination: A standard capillary melting point apparatus could be used. The compound would be introduced into a capillary tube, and the temperature at which the solid melts to a liquid would be recorded.

-

Boiling Point Determination: Due to the expected high boiling point and potential for decomposition, vacuum distillation would be the preferred method for determining the boiling point.

-

Solubility Determination: A known amount of the solid would be added to a measured volume of a solvent at a specific temperature. The mixture would be agitated until saturation is reached, and the concentration of the dissolved solid would be determined.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound with characterization data was not found, general synthetic routes to similar compounds often involve the reduction of the corresponding carboxylic acid or aldehyde. For example, the reduction of 5-iodo-2-methylbenzoic acid with a suitable reducing agent like lithium aluminum hydride would be a plausible route.

A patent for the preparation of the related compound, 2-bromo-5-iodo-benzyl alcohol, involves a multi-step synthesis starting from o-toluidine. This suggests that a similar multi-step process might be required for the synthesis of this compound.

Characterization of the synthesized compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

Logical Relationship for Synthesis

The following diagram illustrates a potential logical workflow for obtaining and characterizing this compound, given the lack of direct data.

Caption: Logical workflow for the synthesis, characterization, and physical property determination of this compound.

Conclusion

There is a significant gap in the publicly available scientific literature regarding the experimentally determined physical properties of this compound. Researchers and drug development professionals requiring this data for their work are strongly encouraged to perform experimental determinations to obtain reliable values. The information provided in this guide is intended to be a starting point and highlights the current lack of comprehensive data for this specific chemical compound.

An In-depth Technical Guide to (5-Iodo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (5-Iodo-2-methylphenyl)methanol. The information is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Chemical Structure and Properties

This compound, also known as 5-iodo-2-methylbenzyl alcohol, is an aromatic organic compound. Its structure consists of a benzene ring substituted with an iodine atom, a methyl group, and a hydroxymethyl group at positions 5, 2, and 1, respectively.

Chemical Structure Diagram:

An In-depth Technical Guide to the Synthesis of (5-Iodo-2-methylphenyl)methanol via Reduction of 5-iodo-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Iodo-2-methylphenyl)methanol, a key intermediate in pharmaceutical research and development. The primary focus of this document is the reduction of 5-iodo-2-methylbenzaldehyde, offering detailed experimental protocols, data presentation, and visualizations to aid in the successful execution and understanding of this chemical transformation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. The presence of the iodo-substituent allows for further functionalization through various cross-coupling reactions, while the benzylic alcohol moiety provides a handle for diverse chemical modifications. The reduction of the corresponding aldehyde, 5-iodo-2-methylbenzaldehyde, is a common and efficient route to access this important intermediate. This guide will detail the synthesis using two of the most prevalent and effective reducing agents in modern organic chemistry: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

Reaction Scheme

The general transformation involves the reduction of the aldehyde functional group to a primary alcohol.

Caption: General reaction scheme for the reduction of 5-iodo-2-methylbenzaldehyde.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired reactivity, and safety considerations.

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Milder, more selective for aldehydes and ketones. | Stronger, less selective; reduces a wider range of functional groups.[1] |

| Solvent | Protic solvents (e.g., methanol, ethanol) are suitable. | Aprotic, anhydrous solvents (e.g., THF, diethyl ether) are required.[2] |

| Work-up | Generally simpler, aqueous work-up. | Requires careful quenching with water and base (e.g., Fieser work-up). |

| Safety | Relatively safe to handle. | Pyrophoric, reacts violently with water.[1] |

Experimental Protocols

The following protocols are representative procedures for the reduction of 5-iodo-2-methylbenzaldehyde. Researchers should adapt these methods based on their specific laboratory conditions and scale.

This method is often preferred for its operational simplicity and safety.

Materials:

-

5-iodo-2-methylbenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

This protocol is suitable for a more rapid and forceful reduction but requires stringent anhydrous conditions.

Materials:

-

5-iodo-2-methylbenzaldehyde

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

-

LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.0 - 1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A white precipitate should form.

-

Filtration: Stir the resulting slurry for 15-30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

-

Drying and Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization as described for the NaBH₄ method.

Data Presentation

The following table summarizes the key parameters for the two reduction methods. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency.

| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction |

| Starting Material | 5-iodo-2-methylbenzaldehyde | 5-iodo-2-methylbenzaldehyde |

| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |

| Stoichiometry | 1.1 - 1.5 equivalents | 1.0 - 1.2 equivalents |

| Solvent | Methanol / Ethanol | Anhydrous THF / Diethyl Ether |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 2.5 hours | 1 - 3 hours |

| Work-up | Aqueous acid quench | Fieser work-up (H₂O, NaOH) |

| Typical Yield | > 90% (literature for similar reductions) | > 90% (literature for similar reductions) |

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties:

-

Molecular Formula: C₈H₉IO

-

Molecular Weight: 248.06 g/mol

-

Appearance: Expected to be a white to off-white solid or a colorless oil.

Spectroscopic Data (Predicted): The following are predicted NMR chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60-7.50 (m, 2H, Ar-H)

-

δ 7.00-6.90 (m, 1H, Ar-H)

-

δ 4.65 (s, 2H, -CH₂OH)

-

δ 2.30 (s, 3H, Ar-CH₃)

-

δ 1.80 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 142.0 (Ar-C)

-

δ 138.0 (Ar-C)

-

δ 136.0 (Ar-CH)

-

δ 130.0 (Ar-CH)

-

δ 93.0 (Ar-CI)

-

δ 64.5 (-CH₂OH)

-

δ 19.0 (Ar-CH₃)

-

Visualizations

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: Logical flow diagram of the synthesis and characterization process.

Conclusion

The reduction of 5-iodo-2-methylbenzaldehyde to this compound is a straightforward and high-yielding transformation that can be effectively accomplished using either sodium borohydride or lithium aluminum hydride. The choice between these reagents will be dictated by the specific requirements of the synthesis, including the presence of other functional groups and safety considerations. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this important chemical intermediate.

References

Spectroscopic Characterization of (5-Iodo-2-methylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (5-Iodo-2-methylphenyl)methanol. The document furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such spectroscopic data, catering to the needs of researchers in the field of analytical chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These predictions are derived from established principles of spectroscopy and by comparison with data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (H6) |

| ~7.4 | dd | 1H | Ar-H (H4) |

| ~7.0 | d | 1H | Ar-H (H3) |

| ~4.6 | s | 2H | -CH ₂OH |

| ~2.3 | s | 3H | Ar-CH ₃ |

| ~1.8 | t (broad) | 1H | -OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C -CH₂OH |

| ~138 | Ar-C -I |

| ~137 | Ar-C H (C4) |

| ~135 | Ar-C -CH₃ |

| ~129 | Ar-C H (C3) |

| ~93 | Ar-C H (C6) |

| ~64 | -C H₂OH |

| ~18 | Ar-C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 850-800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600 | Medium | C-I stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 248 | High | [M]⁺ (Molecular Ion) |

| 231 | Medium | [M-OH]⁺ |

| 219 | Medium | [M-CH₂OH]⁺ |

| 121 | High | [M-I]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds between scans.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them to specific functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Solubility of (5-Iodo-2-methylphenyl)methanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (5-Iodo-2-methylphenyl)methanol in organic solvents. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values for this compound. Consequently, this document focuses on providing detailed experimental protocols for determining solubility, enabling researchers to generate the necessary data in their own laboratories. The methodologies described are based on established practices in the pharmaceutical and chemical sciences.

Introduction

This compound is a substituted aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Understanding its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, formulation, and various analytical techniques. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, crystallization processes, and bioavailability.

Despite a thorough literature search, no specific quantitative solubility data for this compound in common organic solvents has been found in publicly accessible databases and scientific literature. This guide, therefore, provides a framework for the experimental determination of its solubility.

Quantitative Solubility Data

As of the latest search, there is no publicly available quantitative data on the solubility of this compound in any specific organic solvents. Researchers are encouraged to determine these values experimentally using the protocols outlined in the following sections.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent. The following are widely accepted methods for determining the solubility of a solid organic compound like this compound.

Equilibrium Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[1] It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent of interest until equilibrium is reached.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended. The temperature should be carefully controlled and recorded, as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a fine-porosity filter (e.g., a syringe filter) that does not absorb the solute.

-

Quantification: Accurately determine the concentration of this compound in the clear, saturated supernatant. Several analytical techniques can be employed for this purpose:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of known concentrations of this compound.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve (Beer-Lambert Law).

-

Gravimetric Analysis: This involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. This method is simpler but generally less accurate than chromatographic or spectroscopic methods.

-

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various high-throughput methods have been developed. These are particularly useful in early-stage drug discovery.

Example HTS Methodology (Miniaturized Shake-Flask):

-

Preparation: Dispense a small, known amount of solid this compound into the wells of a microtiter plate.

-

Solvent Addition: Add a known volume of each test solvent to the respective wells.

-

Equilibration: Seal the plate and agitate it on a plate shaker at a controlled temperature for a set period (e.g., 2-24 hours).

-

Separation: Centrifuge the plate to pellet the undissolved solid.

-

Analysis: Transfer a known volume of the supernatant to a new plate and determine the concentration using a rapid analytical technique such as UV-Vis spectroscopy or a generic HPLC method.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, maintaining a constant and accurately recorded temperature is crucial.

-

Solvent Polarity: The principle of "like dissolves like" is a good starting point. This compound, having a polar hydroxyl group and a larger, less polar substituted phenyl ring, is expected to have varied solubility in different organic solvents. Its solubility will likely be higher in moderately polar solvents.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. It is essential to use materials of high purity.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

stability and storage conditions for (5-Iodo-2-methylphenyl)methanol

An In-depth Technical Guide to the Stability and Storage of (5-Iodo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 1260242-01-0). Due to the limited availability of specific, publicly accessible stability data for this compound, this guide synthesizes information from chemical supplier recommendations, general knowledge of related chemical structures, and established principles of chemical stability.

Core Stability Profile

This compound is a substituted aromatic alcohol. Its stability is primarily influenced by the presence of two key functional groups: the iodinated phenyl ring and the benzylic alcohol.

Iodo Group: The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds and can be susceptible to cleavage, particularly when exposed to light (photodegradation) and elevated temperatures (thermal degradation). This can lead to the formation of impurities and a decrease in the compound's purity over time.

Benzylic Alcohol Group: The benzylic alcohol moiety is prone to oxidation. Exposure to air (oxygen) can lead to the formation of the corresponding aldehyde (5-iodo-2-methylbenzaldehyde) and carboxylic acid (5-iodo-2-methylbenzoic acid). This oxidative degradation can be accelerated by heat, light, and the presence of metal catalysts.

Based on these characteristics, the primary degradation pathways for this compound are likely to be photodegradation, thermal degradation, and oxidation.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier data and general chemical handling principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down the rate of potential oxidative and deiodination reactions. |

| Light Exposure | Store in a dark place, protected from light.[2] | To prevent photodegradation due to the light-sensitive nature of the carbon-iodine bond. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the benzylic alcohol group by atmospheric oxygen and to protect from moisture. |

| Environment | Store in a dry, well-ventilated area.[2] | To prevent moisture absorption and ensure a safe storage environment. |

Handling Precautions

When handling this compound, it is essential to follow standard laboratory safety procedures to maintain the compound's stability and ensure personnel safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination that could catalyze degradation.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the reactivity of its functional groups.

Experimental Protocols for Stability Assessment (General Framework)

While specific validated protocols for this compound are not publicly available, the following general methodologies can be adapted for its stability testing. The primary analytical technique for monitoring the purity and degradation of this compound would be High-Performance Liquid Chromatography (HPLC) due to its ability to separate the parent compound from potential impurities.

Stability-Indicating HPLC Method Development (Illustrative Protocol)

A reverse-phase HPLC method would be suitable for analyzing this compound. The goal is to develop a method that can separate the active pharmaceutical ingredient (API) from its potential degradation products.

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable ratio of A:B, then gradually increase the percentage of B over time. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a wavelength appropriate for the chromophore (e.g., 230 nm). |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Summary and Recommendations

The stability of this compound is a critical factor for its use in research and drug development. Based on its chemical structure and information available for analogous compounds, it is prudent to handle and store this compound with care to prevent degradation.

Key Takeaways:

-

Storage: Store at 2-8°C, protected from light, in a tightly sealed container, preferably under an inert atmosphere.

-

Stability: The compound is potentially susceptible to oxidation, photodegradation, and thermal degradation.

-

Handling: Use appropriate personal protective equipment and handle in a well-ventilated area.

-

Further Studies: For critical applications, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method to establish a re-test date and to fully understand the degradation profile under specific storage and handling conditions.

This guide provides a foundational understanding of the stability and storage considerations for this compound. Researchers and scientists should use this information as a starting point and supplement it with their own experimental data for robust and reliable results.

References

(5-Iodo-2-methylphenyl)methanol: A Technical Guide to its Synthesis and Role as a Key Intermediate

Introduction

(5-Iodo-2-methylphenyl)methanol is an organic compound that has gained significance in the realm of synthetic organic chemistry, particularly as a crucial building block in the synthesis of pharmaceutical compounds. Its strategic substitution pattern, featuring an iodo group, a methyl group, and a hydroxymethyl group on the phenyl ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of this compound, with a focus on its role in drug development.

Discovery and History

The history of this compound is intrinsically linked to its utility as a synthetic intermediate rather than a standalone discovery. Its emergence in the scientific literature coincides with the development of complex molecules that require precisely substituted aromatic precursors. While a singular "discovery" paper is not apparent, its importance became evident in the synthesis of various compounds, most notably as a precursor to impurities found in active pharmaceutical ingredients (APIs). One such prominent example is its use in the synthesis of an impurity of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The need for well-characterized impurities for analytical and safety studies has driven the targeted synthesis of compounds like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 5-Iodo-2-methylbenzaldehyde, is presented in Table 1.

| Property | This compound | 5-Iodo-2-methylbenzaldehyde |

| Molecular Formula | C₈H₉IO | C₈H₇IO |

| Molecular Weight | 248.06 g/mol | 246.05 g/mol |

| CAS Number | 220991-50-4 | 65874-26-2 |

| Appearance | Not explicitly stated, likely a solid | Solid |

| Boiling Point | Not available | 276.1 ± 28.0 °C at 760 mmHg |

Synthesis of this compound

The most direct and common method for the preparation of this compound is through the reduction of its corresponding aldehyde, 5-iodo-2-methylbenzaldehyde.

Experimental Protocol: Reduction of 5-Iodo-2-methylbenzaldehyde

Materials:

-

5-Iodo-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath), slowly add sodium borohydride (1.1 eq) in portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Application in the Synthesis of a Canagliflozin Impurity

This compound serves as a key starting material in the synthesis of 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, which has been identified as an impurity in the manufacturing of Canagliflozin.[1]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

This synthesis involves a two-step process starting from this compound:

Step 1: Chlorination of this compound

The alcohol is first converted to the corresponding benzyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(chloromethyl)-5-iodo-2-methylbenzene. This intermediate is often used in the next step without further purification.

Step 2: Coupling with 2-(4-Fluorophenyl)thiophene

The resulting benzyl chloride is then coupled with 2-(4-fluorophenyl)thiophene.

Materials:

-

1-(Chloromethyl)-5-iodo-2-methylbenzene

-

2-(4-Fluorophenyl)thiophene

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) and a base (1.5 eq) in the chosen solvent, add the crude 1-(chloromethyl)-5-iodo-2-methylbenzene (1.1 eq).

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Key Canagliflozin Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of a key intermediate of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The described synthetic route utilizes (5-Iodo-2-methylphenyl)methanol as a crucial building block.

Introduction

Canagliflozin's complex molecular architecture necessitates a multi-step synthetic approach. A critical disconnection in its retrosynthesis leads to a C-aryl glucoside, which is typically formed by coupling a protected glucose moiety with an aglycone fragment. The aglycone, in this case, is a substituted thiophene derivative. The synthesis of this aglycone often involves the use of this compound or its precursors. This document outlines the preparation of this key alcohol intermediate and its subsequent activation for coupling reactions.

Synthetic Pathway Overview

The synthesis begins with the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride to yield a ketone intermediate. This ketone is then reduced to the corresponding alcohol, (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol. To facilitate the subsequent C-glycosylation, the hydroxyl group of this alcohol is protected, for example, as a trimethylsilyl (TMS) ether. This activated intermediate can then be coupled with a protected D-gluconolactone derivative.

Experimental Protocols

The following protocols are based on established synthetic methods and provide a step-by-step guide for the preparation of the key intermediates.

Protocol 1: Synthesis of (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone

This protocol details the Friedel-Crafts acylation to form the ketone precursor to the target alcohol.

Materials:

-

5-iodo-2-methylbenzoic acid

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

2-(4-fluorophenyl)thiophene

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), 2N solution

-

Heptane

-

Water

Procedure:

-

A solution of 5-iodo-2-methylbenzoic acid (50 g) in dichloromethane (200 ml) and dimethylformamide (0.5 g) is prepared in a round-bottom flask at 25-35 °C.

-

The reaction mixture is cooled to 0-5 °C.

-

Oxalyl chloride (30.7 g) is added slowly to the mixture while maintaining the temperature at 0-5 °C.

-

The reaction temperature is raised to 25-35 °C and stirred for 5 hours.

-

The solvent is removed by distillation under vacuum, ensuring the temperature remains below 35 °C. The resulting residue is the acid chloride.

-

The acid chloride residue is dissolved in dichloromethane (200 ml) and set aside under a nitrogen atmosphere.

-

In a separate flask, aluminum chloride (33.3 g) is suspended in dichloromethane (250 ml) and cooled to -10 to 0 °C.

-

2-(4-fluorophenyl)thiophene (40.4 g) is added to the AlCl₃ suspension under a nitrogen atmosphere, maintaining the temperature at -10 to 0 °C.

-

After stirring for one hour, the previously prepared acid chloride solution is added to this mixture.

-

The reaction is stirred for one hour, after which the temperature is raised to 25-35 °C and held for three hours.

-

The reaction mixture is then cooled to -10 °C and quenched by the addition of water (50 ml), followed by 2N HCl (45 ml) and heptane (250 ml).

-

The resulting solid is stirred for 1-2 hours and then collected by filtration to yield the desired methanone product.[1]

Protocol 2: Synthesis of (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol

This protocol describes the reduction of the ketone to the target alcohol intermediate.

Materials:

-

(5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium bicarbonate solution

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Toluene

-

Heptane

Procedure:

-

In a 1L four-necked round-bottom flask, dissolve (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone (50 g) in dichloromethane (250 ml) with stirring to form a clear solution.[2]

-

Add sodium borohydride (3.36 g) to the solution.[2]

-

Heat the mixture to 36-40 °C.[2]

-

Add methanol (50 ml) while maintaining the temperature at 36-40 °C.[2]

-

After 30 minutes, cool the reaction mixture to 0-5 °C.[2]

-

Quench the reaction by adding sodium bicarbonate solution (100 ml).[2]

-

Separate the organic layer and wash it with water and brine (100 ml each).[2]

-

Dry the organic layer over sodium sulfate and concentrate it under vacuum.[2]

-

The resulting residue is isolated from a mixture of toluene (75 ml) and heptane (25 ml) to give the final alcohol product.[2]

Protocol 3: Protection of the Alcohol as a Trimethylsilyl (TMS) Ether

This protocol details the protection of the hydroxyl group to facilitate subsequent coupling reactions.

Materials:

-

(5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol

-

4-methylmorpholine

-

Tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

Procedure:

-

In a 500 ml four-necked round-bottom flask, charge (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol (20 g), 4-methylmorpholine (14.3 g), and tetrahydrofuran (200 ml).[1]

-

Cool the resulting mixture to 0-5 °C.[1]

-

Slowly add trimethylsilyl chloride (8.2 g) while maintaining the temperature at or below 10 °C.[1]

-

After one hour, heat the reaction mixture to about 35-40 °C for four hours.[1]

-

Continue stirring overnight at 25-35 °C under an argon atmosphere.[1]

-

The resulting mixture containing the TMS-protected intermediate can be used in the subsequent coupling step after appropriate workup.

Data Summary

The following table summarizes the key reactants and products for the synthesis of the Canagliflozin intermediate.

| Reaction Step | Starting Material | Reagents | Product | Typical Yield | Reference |

| Friedel-Crafts Acylation | 5-iodo-2-methylbenzoic acid, 2-(4-fluorophenyl)thiophene | Oxalyl chloride, AlCl₃ | (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone | Not specified | [1] |

| Ketone Reduction | (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone | NaBH₄, Methanol | (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol | Not specified | [2] |

| Hydroxyl Protection | (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol | Trimethylsilyl chloride, 4-methylmorpholine | ((5-(4-fluoro- phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methoxy) trimethylsilane | Not specified | [1] |

Visual Representations

The following diagrams illustrate the synthetic workflow and the chemical structures involved in the synthesis of the Canagliflozin intermediate.

Caption: Synthetic workflow for the Canagliflozin intermediate.

Caption: Key chemical structures in the synthesis pathway.

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual images of the chemical structures for rendering. Due to the current limitations, images cannot be generated directly.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of (5-Iodo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction offers a versatile and efficient method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (5-Iodo-2-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The presence of both a reactive iodo group and a functional hydroxymethyl group makes this substrate particularly useful for the synthesis of complex molecular architectures.

Reaction Principle and Scope

The Suzuki-Miyaura coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.

The reaction is compatible with a wide range of functional groups, making it a robust tool in multi-step syntheses. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of the inert gas.

-

Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water, 5 mL) to the flask via syringe. The water should be degassed prior to use.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl methanol derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with structural similarities to this compound, providing a useful reference for reaction optimization.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Substituted Aryl Iodides.

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 2-Iodobenzyl alcohol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

| 3 | 3-Iodobenzyl alcohol | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |

| 4 | 4-Iodoanisole | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 100 | 16 | 90 |

| 5 | 2-Iodo-m-xylene | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Dioxane | 100 | 4 | 96 |

Table 2: Effect of Different Palladium Catalysts on the Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 4 | 98 |

| 3 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |

| 4 | Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 85 |

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Application Notes and Protocols for the Sonogashira Coupling of (5-Iodo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Sonogashira coupling reaction of (5-iodo-2-methylphenyl)methanol with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Aryl iodides, such as this compound, are particularly reactive substrates in this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[1][2]

The protocols and data presented herein are designed to serve as a valuable resource for researchers in academic and industrial settings, providing detailed experimental procedures and representative reaction parameters.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) intermediate.[1]

-

Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[1][3]

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.[3]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[1]

Variations of the Sonogashira coupling have been developed, including copper-free versions, to address specific substrate requirements and challenges.[4]

Experimental Protocols

This section provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. This procedure is a general guideline and may require optimization for specific alkynes and reaction scales.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)[1]

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 0.02 - 0.05 eq)[1][5]

-

Amine base (e.g., Triethylamine [TEA] or Diisopropylamine [DIPA], 2.0 - 7.0 eq)[1][5]

-

Anhydrous solvent (e.g., Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF])[1][5]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Reagents for workup and purification (e.g., organic solvent for extraction, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel)

Procedure: Palladium/Copper Co-catalyzed Sonogashira Coupling

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq) under a stream of inert gas.[1][5]

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]

-

Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., TEA, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe while stirring.[1][5]

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes.[5] The reaction can then be stirred at room temperature or heated to a desired temperature (typically 50-70 °C).[5]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate.[3] Filter the mixture through a pad of Celite to remove any solids.[3] Wash the organic phase with saturated aqueous ammonium chloride solution and then with brine.[3]

-

Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][3] Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted (2-methylphenyl)methanol.[3]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides. These conditions can be used as a starting point for the optimization of the reaction with this compound.

| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 50-70 | 6-24 | 75-95 |

| 2 | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | THF | RT - 60 | 4-18 | 80-98 |

| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPEA | DMF | 80 | 12 | 70-90 |

| 4 | PdCl₂(dppf) (3) | CuI (3) | TEA | Dioxane | 90 | 16 | 75-92 |

Yields are representative for the coupling of various aryl iodides and may vary depending on the specific terminal alkyne and substrate used.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Sonogashira coupling reaction.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle Diagram

This diagram illustrates the interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Caption: The dual catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols for the Oxidation of (5-Iodo-2-methylphenyl)methanol to 5-iodo-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where precise structural modifications are paramount. 5-iodo-2-methylbenzaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of 5-iodo-2-methylbenzaldehyde from (5-Iodo-2-methylphenyl)methanol, focusing on common and reliable oxidation methods. The protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis.

Overview of Synthetic Pathways

The conversion of this compound to its corresponding aldehyde can be achieved through several established oxidation protocols. The choice of method often depends on factors such as scale, substrate sensitivity, desired purity, and environmental considerations. This note will detail protocols for the following widely used methods:

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates at room temperature.[1][2][3][4]

-

Swern Oxidation: A reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) and an activating agent, typically performed at low temperatures.[5][6][7][8]

-

Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective method, though it involves a chromium-based reagent.[9][10][11][12]

-

Manganese Dioxide (MnO₂) Oxidation: A useful method for the selective oxidation of benzylic and allylic alcohols.[13][14][15][16]

-

TEMPO-Catalyzed Oxidation: A greener approach using a catalytic amount of a stable radical in conjunction with a co-oxidant.[17][18][19]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical quantitative data for the oxidation of substituted benzyl alcohols to their corresponding aldehydes using the methods described in this document. While specific results for this compound may vary, this data provides a comparative baseline for reaction efficiency and conditions.

| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 95 |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 3 | 90 - 98 |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | 2 - 6 | 85 - 95 |

| MnO₂ Oxidation | Activated Manganese Dioxide | Dichloromethane (DCM) or Chloroform | Room Temperature to Reflux | 12 - 48 | 80 - 95 |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | Dichloromethane/Water | 0 to Room Temperature | 1 - 5 | 90 - 97 |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild conditions and high selectivity for primary alcohols.[1][2][3][4]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Stir the biphasic mixture until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is highly efficient but requires low temperatures and careful handling of reagents.[5][6][7][8]

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Round-bottom flask with a septum

-

Syringes and needles

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via syringe. Stir the mixture for 15 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature remains below -65 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

A classic method, be aware of the toxicity of chromium reagents.[9][10][11][12]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Celite® or silica gel

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a suspension of PCC (1.5 eq) and Celite® (or silica gel) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.

-

Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purification can be achieved by column chromatography if needed.

Visualizations

Signaling Pathway Diagram

Caption: Overview of oxidation pathways from starting material to product.

Experimental Workflow Diagram

Caption: General experimental workflow for the oxidation reaction.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nanotrun.com [nanotrun.com]

- 14. Manganese Dioxide [commonorganicchemistry.com]

- 15. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 19. rsc.org [rsc.org]

Application Notes and Protocols for the Utilization of (5-Iodo-2-methylphenyl)methanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction